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Compound of Interest

Compound Name: 3-Bromo-2-ethoxybenzaldehyde
CAS No.: 1009091-82-0
Cat. No.: B1322514
Get Quote
. J

Executive Summary

3-Bromo-2-ethoxybenzaldehyde (CAS 1009091-82-0) represents a "privileged scaffold"
precursor in modern drug discovery. Its value lies in its 1,2,3-trisubstituted substitution pattern,
which offers orthogonal reactivity profiles: an electrophilic aldehyde at C1, a sterically
demanding but directing ethoxy group at C2, and a reactive aryl bromide handle at C3.

This application note details the strategic utilization of this building block for the synthesis of
biaryl scaffolds, benzylamines, and fused heterocycles (specifically benzofurans and
isoquinolines). We provide optimized protocols that address the specific steric challenges
posed by the ortho-ethoxy substituent.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]
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Property Specification

Chemical Name 3-Bromo-2-ethoxybenzaldehyde

CAS Number 1009091-82-0

Molecular Formula CoHoBrO:z

Molecular Weight 229.07 g/mol

Appearance White to light yellow solid

Solubility ?oluble in DCM, THF, EtOAc; sparingly soluble
in water

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Reactivity Guide

The molecule's utility is defined by three distinct reactive zones. Understanding the electronic
and steric interplay between these zones is critical for yield optimization.

The Reactivity Map

C1: Aldehyde NaBH(OAc)3, R-NH2 > Benzylamines
(Electrophile) (via Reductive Amination)

T
C2: Ethoxy BBr3 (cleavage) [ 7-Substituted Benzofurans ]

3-Bromo-2-ethoxybenzaldehyde (Directing/Steric) (via Deprotection/Cyclization)

C3: Bromide Pd(0), Ar-B(OH)2 > 3-Aryl-benzaldehydes
(Cross-Coupling) (via Suzuki-Miyaura)

Click to download full resolution via product page

Figure 1: Orthogonal reactivity map of 3-Bromo-2-ethoxybenzaldehyde showing divergent
synthetic pathways.
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Mechanistic Insight: The "Ortho-Effect"

The C2-ethoxy group exerts significant steric pressure on both the C1-aldehyde and C3-
bromide.

e Impact on Suzuki Coupling: The ethoxy group prevents planar rotation of incoming aryl
groups at C3, often requiring higher catalyst loadings or phosphine ligands with smaller cone
angles (or flexible biaryl ligands like SPhos) to facilitate transmetalation.

e Impact on Condensation: Nucleophilic attack at the aldehyde is generally unimpeded, but the
resulting intermediates (e.g., imines) may exhibit restricted rotation, influencing
diastereoselectivity in subsequent steps.

Application Protocol 1: Site-Selective Suzuki-
Miyaura Coupling

Objective: Synthesis of 3-aryl-2-ethoxybenzaldehydes. Challenge: Steric hindrance at C3 and
potential base-catalyzed Cannizzaro disproportionation of the aldehyde.

Materials

e Substrate: 3-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

Coupling Partner: Aryl boronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%) - Selected for stability and resistance to steric bulk.

Base: Potassium Phosphate Tribasic (KsPOa4) (2.0 equiv) - Milder than hydroxides to protect
the aldehyde.

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol

e Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15
minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
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e Assembly: Add 3-bromo-2-ethoxybenzaldehyde (1.0 mmol, 229 mg), Aryl boronic acid (1.2
mmol), and KsPOa (2.0 mmol, 424 mg).

o Catalyst Addition: Add Pd(dppf)Cl2-DCM (0.03 mmol, 24 mg) under a nitrogen stream. Seal
the vial immediately.

e Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). Monitor by TLC
(Hexane/EtOAc 8:1) or LC-MS.

o Checkpoint: Reaction typically completes in 4-6 hours. If the aldehyde peak diminishes but
no product forms, check for "de-bromination” (hydrodehalogenation) byproducts.

o Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10
mL) and brine (10 mL).

 Purification: Dry organic layer over NazSOa, concentrate, and purify via flash column
chromatography (SiOz, 0-15% EtOAc in Hexanes).

Data Validation:
o Expected Yield: 75-90%

» 1H NMR Diagnostic: Look for the biaryl protons and the preservation of the aldehyde singlet
(~10.2 ppm).

Application Protocol 2: Reductive Amination for

Library Generation

Objective: Synthesis of 3-bromo-2-ethoxybenzylamines (GPCR/Kinase privileged motifs).
Advantage: The bromine is retained, allowing for "Late-Stage Diversification" (LSD) after the
amine is installed.

Materials

e Substrate: 3-Bromo-2-ethoxybenzaldehyde (1.0 equiv)

e Amine: Primary or Secondary Amine (1.1 equiv)
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e Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
o Acid Catalyst: Acetic Acid (1-2 drops)

e Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol

e Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).
Add acetic acid (cat.).[1][2][3] Stir at Room Temperature (RT) for 1 hour.

o Why? Pre-forming the imine/iminium ion ensures the reductant acts on the intermediate,
not the aldehyde (minimizing benzyl alcohol byproduct).

e Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. Stir at RT for 12-16 hours.

e Quench: Add saturated agueous NaHCOs (10 mL) slowly. Stir for 15 minutes until gas
evolution ceases.

o Extraction: Extract with DCM (3 x 10 mL).

« Purification: For basic amines, use an SCX-2 (Strong Cation Exchange) cartridge:
o Load crude in MeOH.
o Wash with MeOH.

o Elute with 2M NHs in MeOH.

Advanced Workflow: Synthesis of 7-Substituted
Benzofurans

This scaffold is a precursor to 7-substituted benzofurans, a core structure in many natural
products.
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Start: 3-Bromo-2-ethoxybenzaldehyde

78°C to RT, DCM

Step 1: Demethylation (BBr3)
Yields: 3-Bromo-2-hydroxybenzaldehyde

DMF, 60°C
Step 2: O-Alkylation
(Ethyl bromoacetate/K2CO3)

aOEt, EtOH, Reflux

Step 3: Intramolecular Cyclization
(Base-mediated)

Target: 7-Bromo-benzofuran-2-carboxylate

Click to download full resolution via product page

Figure 2: Workflow for converting the ethoxy-aldehyde scaffold into a functionalized
benzofuran.

Protocol Highlights (Step 1: Deprotection)

+ Reagent: Boron Tribromide (BBrs3), 1.0 M in DCM.
« Conditions: Start at -78°C to prevent debromination of the aromatic ring. Warm slowly to RT.

+ Note: The 3-bromo substituent is stable to BBrs under controlled conditions, but prolonged
exposure at RT can lead to scrambling.

References
+ Chemical Identity & Availability
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¢ Suzuki Coupling Methodology

o Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

 Isoquinoline Synthesis from Ortho-Halobenzaldehydes

o Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines and Pyridines by the
Palladium-Catalyzed Iminoannulation of Internal Alkynes.[4] Journal of Organic Chemistry,
66(24), 8042—-8051. [Link]

¢ Reductive Amination Standards

o Abdel-Magid, A. F,, et al. (1996). Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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